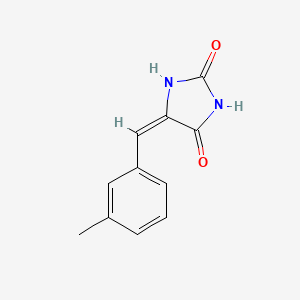

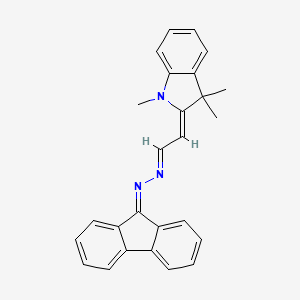

5-methyl-1-(4-methylphenyl)-4-(2-pyrazinylcarbonyl)-2-piperazinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 5-methyl-1-(4-methylphenyl)-4-(2-pyrazinylcarbonyl)-2-piperazinone often involves multi-step reactions, including condensation, cycloaddition, and Mannich reactions. A notable example includes the synthesis of bis(pyrazole-benzofuran) hybrids possessing piperazine linkers, indicating the complexity and the synthetic routes that could potentially apply to our compound of interest (Mekky et al., 2020).

Molecular Structure Analysis

Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties through X-ray crystallography, Hirshfeld, and DFT calculations provide insights into the intermolecular interactions and electronic properties of complex molecules. Such detailed structural analysis is crucial for understanding the behavior and reactivity of the compound (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical behavior of related compounds includes reactions with amines, formaldehyde, and acrylonitrile, leading to various products like N-Mannich bases and cyanoethylated products. These reactions highlight the versatility and reactivity of the piperazine and pyrazine moieties in synthetic chemistry (Mustafa et al., 1964).

Physical Properties Analysis

The analysis of physical properties such as crystal structure and conformation is essential for understanding the stability and solubility of the compound. For instance, the study of the title compound 3-hydroxy-6-methyl-2-[4-(3-trifluoromethylphenyl)piperazin-1-ylmethyl]-4H-pyran-4-one revealed its chair conformation and intramolecular hydrogen bonds, providing valuable insights into its physical characteristics (Köysal et al., 2004).

Chemical Properties Analysis

Investigating the chemical properties, such as reactivity with different reagents and the formation of derivatives, is crucial for understanding the functionality and potential applications of the compound. The synthesis and characterization of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione provide an example of how structural features influence chemical behavior and potential applications (Zhang et al., 2007).

Applications De Recherche Scientifique

Synthesis and Antibacterial Efficacies

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker were synthesized, showing significant antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds exhibited more effective biofilm inhibition activities compared to the reference drug Ciprofloxacin, highlighting their potential in combating bacterial infections and biofilm-associated diseases (Mekky & Sanad, 2020).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives from the reaction of various ester ethoxycarbonylhydrazones with primary amines led to compounds exhibiting good to moderate antimicrobial activities. This study underscores the importance of structural modifications in enhancing the antimicrobial properties of these compounds (Bektaş et al., 2010).

Anticonvulsant and Antimicrobial Evaluation

A study on the synthesis of 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives evaluated their potential anticonvulsant activity. The findings suggest some derivatives, notably featuring piperazine components, displayed significant anticonvulsant and antimicrobial activities, indicating their therapeutic potential in neurology and infectious diseases (Aytemi̇r, Çalış, & Özalp, 2004).

Herbicide Potential

The synthesis of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives demonstrated significant herbicidal activity and strong inhibition against protoporphyrinogen oxidase activity in vitro. These compounds' ability to inhibit essential plant growth enzymes suggests their potential application as herbicides in agricultural practices (Li et al., 2008).

Propriétés

IUPAC Name |

5-methyl-1-(4-methylphenyl)-4-(pyrazine-2-carbonyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-12-3-5-14(6-4-12)21-10-13(2)20(11-16(21)22)17(23)15-9-18-7-8-19-15/h3-9,13H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCVZZKQVORMDIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)C2=NC=CN=C2)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-butyl-5-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}carbonyl)-1,3-benzoxazole](/img/structure/B5524078.png)

![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide dihydrochloride](/img/structure/B5524111.png)

![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5524121.png)

![N-[rel-(3R,4S)-4-cyclopropyl-1-(4-methoxy-3-methylbenzyl)-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5524139.png)

![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-[2-(trifluoromethyl)benzyl]acetamide](/img/structure/B5524153.png)

![1,8-dimethyl-4,5-diazatricyclo[6.2.2.0~2,7~]dodecane-3,6-dione](/img/structure/B5524165.png)